2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, making it a potential candidate for various biological activities.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-21-13-11-18(12-14-21)26-30-27-23(15-19-7-4-5-10-24(19)35-27)28(31-26)36-17-25(32)29-20-8-6-9-22(16-20)33-2/h4-14,16H,3,15,17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYGZWCYSMJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include formamidine acetate, methyl 3-aminothiophene-2-carboxylate, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. Pathways involved include the inhibition of protein kinases and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Chromeno-pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its combination of functional groups, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide , also known as C683-0876, is a synthetic organic molecule with potential biological activities. The molecular formula is , and it has been identified in various screening libraries for its pharmacological properties. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of C683-0876 features a chromeno-pyrimidine core with a sulfanyl group and an acetamide moiety. The compound's molecular weight is approximately 407.49 g/mol, with a logP value of 5.331 indicating high lipophilicity, which may influence its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.49 g/mol |
| LogP | 5.331 |
| Water Solubility | LogSw = -5.25 |
| Acid Dissociation Constant (pKa) | 9.55 |
The biological activity of C683-0876 is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that regulate cell functions.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may help in reducing oxidative stress within cells.
Biological Activities
Research into the biological activities of C683-0876 has indicated several potential therapeutic effects:
Anticancer Activity
C683-0876 has been included in anticancer screening libraries due to its structural similarities to known anticancer agents. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell division.
Antimicrobial Properties
The compound has shown promise in antimicrobial assays, suggesting potential applications in treating infections caused by resistant bacterial strains. This activity could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Anti-inflammatory Effects
In vitro studies have indicated that C683-0876 might possess anti-inflammatory properties by modulating inflammatory cytokine production, which could be beneficial in conditions such as arthritis or chronic inflammatory diseases.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating the effects of C683-0876 on human cancer cell lines demonstrated significant inhibition of cell growth compared to controls, suggesting its potential as a lead compound for cancer therapy .
- Antimicrobial Testing : In a series of antimicrobial assays, C683-0876 exhibited effective inhibition against several pathogenic bacteria, highlighting its potential role in developing new antibiotics .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that C683-0876 could modulate key signaling pathways involved in cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
